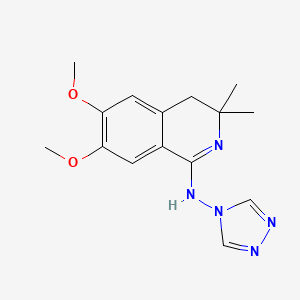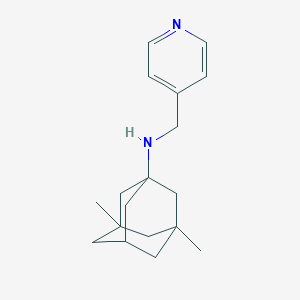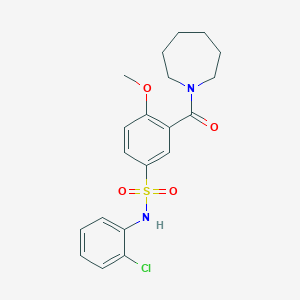
1-(9-ethyl-9H-carbazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-ETHYLCARBAZOL-3-YL)METHYLAMINE is an organic compound that belongs to the class of carbazoles Carbazoles are known for their unique three-ring system containing a pyrrole ring fused on either side to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-ETHYLCARBAZOL-3-YL)METHYLAMINE typically involves the following steps:
Starting Materials: The synthesis begins with 9-ethylcarbazole and thiophene-2-carbaldehyde.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The reagents are dissolved in a suitable solvent such as dichloromethane or toluene.
Catalysts: A catalyst such as palladium on carbon (Pd/C) is often used to facilitate the reaction.
Reaction Temperature: The reaction mixture is heated to a temperature range of 80-100°C.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of (9-ETHYLCARBAZOL-3-YL)METHYLAMINE may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(9-ETHYLCARBAZOL-3-YL)METHYLAMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(9-ETHYLCARBAZOL-3-YL)METHYLAMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (9-ETHYLCARBAZOL-3-YL)METHYLAMINE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
(9-ETHYLCARBAZOL-3-YL)METHYLAMINE can be compared with other carbazole derivatives such as:
3-Amino-9-ethylcarbazole: Known for its use in the synthesis of high-grade organic pigments.
9-Ethylcarbazol-3-amine: Utilized as a substrate in enzymatic reactions.
N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine: Explored for its potential in organic electronics.
The uniqueness of (9-ETHYLCARBAZOL-3-YL)METHYLAMINE lies in its combination of the carbazole and thiophene moieties, which imparts distinct electronic and photophysical properties, making it suitable for various advanced applications.
Propiedades
Fórmula molecular |
C20H20N2S |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
1-(9-ethylcarbazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C20H20N2S/c1-2-22-19-8-4-3-7-17(19)18-12-15(9-10-20(18)22)13-21-14-16-6-5-11-23-16/h3-12,21H,2,13-14H2,1H3 |
Clave InChI |
XQYWOIAETIDHAM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CS3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Cyano-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinolin-3-yl)acetic acid](/img/structure/B12485360.png)
![N-{(2R,4S)-1-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12485373.png)
![3-hydroxy-4-(4-hydroxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485378.png)
![N-(3-acetylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B12485381.png)

![2-(4-Methylphenoxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B12485386.png)

![Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B12485395.png)


![1-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12485429.png)

![{4-[(2-Fluorophenyl)amino]piperidin-1-yl}(3-nitrophenyl)methanone](/img/structure/B12485437.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B12485441.png)
